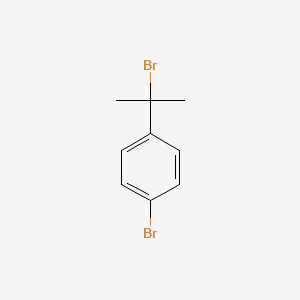

1-bromo-4-(2-bromopropan-2-yl)benzene

Description

Properties

IUPAC Name |

1-bromo-4-(2-bromopropan-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMIYDBGCPGZRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438314 | |

| Record name | Benzene, 1-bromo-4-(1-bromo-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61776-65-6 | |

| Record name | Benzene, 1-bromo-4-(1-bromo-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-bromopropan-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-isopropylbenzene (cumene) using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-bromopropan-2-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products:

Substitution: Formation of 4-(2-substituted-propan-2-yl)benzene derivatives.

Oxidation: Production of 4-(2-bromo-2-hydroxypropyl)benzene or 4-(2-bromo-2-oxopropyl)benzene.

Reduction: Formation of 4-(2-propyl)benzene.

Scientific Research Applications

The compound 1-bromo-4-(2-bromopropan-2-yl)benzene, also known as 1-bromo-4-(2-bromo-2-propyl)benzene, has the molecular formula and a molecular weight of 277.98400 .

Synonyms:

Physico-chemical Properties

- Molecular Formula:

- Molecular Weight: 277.98400

- Exact Mass: 275.91500

- LogP: 4.07910

- Density: N/A

- Melting Point: N/A

- Boiling Point: N/A

- Flash Point: N/A

Chemical Reactions

While specific reactions for this compound were not found in the search results, a similar compound, 1-(1-Bromopropan-2-yl)-4-(methylsulfonyl)benzene, can undergo several chemical reactions:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles like hydroxide, cyanide, or amines, leading to substituted derivatives.

- Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.

- Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methylsulfonyl group to a methylthio group using reducing agents like lithium aluminum hydride ().

Reagents and Conditions:

- Substitution: Nucleophiles like sodium hydroxide (), potassium cyanide (), or primary amines in polar solvents such as ethanol or water.

- Oxidation: Hydrogen peroxide () or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

- Reduction: Lithium aluminum hydride () or sodium borohydride () in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

- Substitution: Formation of hydroxyl, cyano, or amino derivatives.

- Oxidation: Formation of sulfone derivatives.

- Reduction: Formation of dehalogenated or methylthio derivatives.

Scientific Research Applications

1-(1-Bromopropan-2-yl)-4-(methylsulfonyl)benzene has several applications in scientific research:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

- Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties.

- Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.

The biological activity of 1-(1-Bromopropan-2-yl)-4-(methylsulfonyl)benzene is primarily linked to its interaction with specific biological targets. Preliminary studies suggest that it may act as a covalent inhibitor of proteases, similar to other sulfones known for their irreversible inhibition properties.

Antiviral Activity

Recent research has highlighted the antiviral potential of related compounds, particularly in inhibiting cysteine proteases associated with viral replication. In a study assessing the efficacy of various vinyl sulfone derivatives, compounds structurally related to this compound demonstrated significant antiviral activity against Chikungunya virus (CHIKV).

Table 1: Antiviral activity of vinyl sulfone derivatives against CHIKV.

| Compound | IC50 (nM) | EC50 (nM) |

|---|---|---|

| 1a | 60 | 40 |

| 1b | 80 | 50 |

| 1c | 120 | 70 |

Mechanism of Action

The mechanism of action of 1-bromo-4-(2-bromopropan-2-yl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, where they act as leaving groups. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring, which can activate or deactivate the ring towards further chemical reactions.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects: The di-brominated compound exhibits stronger electron-withdrawing effects than mono-brominated analogs, influencing reaction rates in cross-coupling (e.g., Suzuki-Miyaura reactions) .

- Steric Hindrance : The 2-bromopropan-2-yl group introduces steric bulk, contrasting with linear substituents like the styryl group in 4-bromostilbene .

Cross-Coupling Reactions

Halogen Exchange and Elimination

- Fluorinated Analogs : 1-Bromo-4-(2-fluoropropan-2-yl)benzene (98i) is synthesized via dehydrohalogenation, highlighting the aliphatic bromine’s role in accessing fluorinated structures .

- Elimination Pathways: 1-Bromo-4-(1-fluorovinyl)benzene (10b) forms via base-induced elimination, a pathway less accessible in non-fluorinated analogs .

Physical and Spectroscopic Properties

- Boiling Points : Compounds with aliphatic substituents (e.g., 1-bromo-2-methyl-4-(propenyloxy)benzene) exhibit higher boiling points (~277°C) due to increased molecular weight and polarity .

- NMR Signatures: Fluorinated derivatives (e.g., 98i) show distinct ¹⁹F NMR shifts (δ -89.35 ppm), absent in non-fluorinated analogs .

Biological Activity

1-Bromo-4-(2-bromopropan-2-yl)benzene, a brominated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bromobenzene core with a 2-bromopropan-2-yl substituent. Its molecular formula is and it exhibits properties typical of halogenated organic compounds, including lipophilicity and potential reactivity towards biological targets.

The biological activity of this compound can be attributed to several mechanisms:

1. Interaction with Cellular Targets:

- The compound may interact with various cellular proteins and enzymes, potentially leading to inhibition or activation of specific biochemical pathways. For instance, similar brominated compounds have been shown to inhibit acetylcholinesterase activity, which is crucial for neurotransmitter regulation.

2. Modulation of Signaling Pathways:

- It is suggested that this compound could influence key signaling pathways such as the MAPK pathway, which plays a vital role in cell proliferation and differentiation.

3. Antioxidant Activity:

- Brominated compounds often exhibit antioxidant properties, potentially neutralizing free radicals and reducing oxidative stress within cells.

Anticancer Potential

Recent studies have indicated that halogenated aromatic compounds possess significant anticancer activities. For instance, derivatives of similar structures have demonstrated cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD | Induction of apoptosis |

| This compound | U-937 (leukemia) | TBD | Cell cycle arrest |

Note: Specific IC50 values for this compound are currently under investigation and will be updated as data becomes available.

Case Studies

Case Study 1: Cytotoxicity Against Breast Cancer Cells

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against the MCF-7 breast cancer cell line. The mechanism appears to involve apoptosis induction, as evidenced by flow cytometry assays showing increased annexin V staining in treated cells .

Case Study 2: Effects on Leukemia Cells

Another study reported that this compound effectively inhibited the proliferation of U-937 leukemia cells. The observed effects were dose-dependent, suggesting that higher concentrations may lead to more pronounced cytotoxic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics. In silico analyses indicate compliance with Lipinski's Rule of Five, which predicts good oral bioavailability. However, further experimental studies are necessary to confirm these predictions.

Q & A

Q. What are the common synthetic routes for preparing 1-bromo-4-(2-bromopropan-2-yl)benzene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized benzene derivative or coupling reactions. Key routes include:

- Bromination of 4-(propan-2-yl)benzene : Direct bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) at 0–25°C. Excess Br₂ may lead to over-bromination, requiring precise stoichiometric control .

- Cross-coupling reactions : Suzuki-Miyaura coupling between 1,4-dibromobenzene and 2-bromopropane-2-ylboronic acid using Pd(PPh₃)₄ as a catalyst. Solvent choice (THF vs. DMF) impacts reaction efficiency, with THF yielding 70–85% under inert conditions .

Q. Table 1: Synthetic Methods Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Direct Bromination | Br₂, FeBr₃, 0°C, 12 h | 65–75 | >90% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF, 80°C, 24 h | 70–85 | >95% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

Methodological Answer:

- ¹H NMR : Monitor the singlet for the two equivalent bromopropane methyl groups (δ 1.8–2.1 ppm) and aromatic protons (δ 7.3–7.6 ppm). Splitting patterns confirm para-substitution .

- ¹³C NMR : Identify quaternary carbons (C-Br, ~100 ppm) and aromatic carbons (120–130 ppm).

- MS (EI) : Expect molecular ion peaks at m/z 292/294 (Br isotopic pattern) and fragments at m/z 173 (loss of C₃H₆Br) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in derivatives of this compound?

Methodological Answer: SHELXL (for refinement) and SHELXD (for phase solution) are critical for resolving disorder in bromine substituents or confirming para-geometry:

Q. Table 2: Crystallographic Data Example

| Parameter | Value |

|---|---|

| Space Group | P 1 2 1 1 |

| Unit Cell (Å) | a=5.8, b=7.2, c=12.1 |

| R-factor (%) | 3.1 |

| Twinning Fraction | 0.32 (SHELXL) |

Q. What mechanistic insights explain the regioselectivity observed in cross-coupling reactions involving this compound?

Methodological Answer: The steric bulk of the 2-bromopropan-2-yl group directs coupling to the para position. Key factors:

- Electrophilic Aromatic Substitution (EAS) : Bromine’s electron-withdrawing effect deactivates the ring, but the bulky isopropyl group sterically hinders meta/ortho positions, favoring para-bromination .

- Oxidative Addition in Pd Catalysis : The Pd(0) center preferentially reacts with the less sterically hindered C-Br bond, enabling selective coupling at the para position .

Q. How can conflicting NMR and X-ray data for bromine substitution patterns be reconciled?

Methodological Answer:

- Validation Steps :

- Compare ¹H NMR coupling constants with X-ray torsion angles to confirm geometry.

- Use DFT calculations (e.g., Gaussian) to simulate NMR spectra from crystallographic coordinates .

- Re-examine crystallization solvents: Polar solvents (e.g., DMSO) may induce conformational changes not observed in solution .

Q. What strategies optimize purification of this compound from byproducts like di-brominated isomers?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.